molecular formula C32H33NO11S B11094118 Ethyl 4-(4-biphenylyl)-2-[(2,3,4,5-tetraacetoxypentanoyl)amino]-3-thiophenecarboxylate

Ethyl 4-(4-biphenylyl)-2-[(2,3,4,5-tetraacetoxypentanoyl)amino]-3-thiophenecarboxylate

Cat. No.: B11094118
M. Wt: 639.7 g/mol
InChI Key: LXKFWDNLLKDWAS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-biphenylyl)-2-[(2,3,4,5-tetraacetoxypentanoyl)amino]-3-thiophenecarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a biphenyl group, a thiophene ring, and a tetraacetoxypentanoyl moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-biphenylyl)-2-[(2,3,4,5-tetraacetoxypentanoyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis or other thiophene-forming reactions.

    Attachment of the Tetraacetoxypentanoyl Moiety: This step may involve acylation reactions using acetic anhydride and appropriate catalysts.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The biphenyl and thiophene rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Potential use as a drug candidate or a lead compound in drug discovery.

    Industry: Applications in materials science, such as the development of organic semiconductors or other functional materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-biphenylyl)-2-[(2,3,4,5-tetraacetoxypentanoyl)amino]-3-thiophenecarboxylate would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed biological effects. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-biphenylyl)-2-aminothiophene-3-carboxylate: Similar structure but lacks the tetraacetoxypentanoyl moiety.

    4-(4-Biphenylyl)-2-aminothiophene-3-carboxylic acid: Similar core structure but different functional groups.

    Ethyl 2-amino-4-(4-biphenylyl)thiophene-3-carboxylate: Variation in the position of functional groups.

Uniqueness

The presence of the tetraacetoxypentanoyl moiety in Ethyl 4-(4-biphenylyl)-2-[(2,3,4,5-tetraacetoxypentanoyl)amino]-3-thiophenecarboxylate distinguishes it from other similar compounds. This unique structure may confer specific biological activities or chemical properties that are not observed in related compounds.

Properties

Molecular Formula

C32H33NO11S

Molecular Weight

639.7 g/mol

IUPAC Name

ethyl 4-(4-phenylphenyl)-2-(2,3,4,5-tetraacetyloxypentanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C32H33NO11S/c1-6-40-32(39)27-25(24-14-12-23(13-15-24)22-10-8-7-9-11-22)17-45-31(27)33-30(38)29(44-21(5)37)28(43-20(4)36)26(42-19(3)35)16-41-18(2)34/h7-15,17,26,28-29H,6,16H2,1-5H3,(H,33,38)

InChI Key

LXKFWDNLLKDWAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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